Technical Whitepaper: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Technical Whitepaper: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
This guide details the chemical properties, synthesis, and applications of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6 ) is a trisubstituted pyridine scaffold widely utilized in the development of small-molecule therapeutics. Its structural architecture combines a 5-fluorine atom (modulating pKa and metabolic stability), a 2-isopropoxy group (enhancing lipophilicity and filling hydrophobic pockets), and a 4-hydroxymethyl handle (enabling covalent attachment to pharmacophores).
This molecule is a critical intermediate in the synthesis of DGAT2 inhibitors (for NASH/metabolic diseases), GPR120 agonists (for type 2 diabetes), and Orexin receptor antagonists . Its design leverages the "magic methyl" effect of the isopropoxy group and the bioisosteric properties of the fluoropyridine core to optimize drug-like properties (ADME).
Molecular Architecture & Physicochemical Profile
The compound features a pyridine ring substituted at the 2, 4, and 5 positions.[1] The electron-withdrawing fluorine at C5 reduces the basicity of the pyridine nitrogen, while the electron-donating isopropoxy group at C2 counterbalances this, fine-tuning the electronic density of the ring.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol | |
| CAS Number | 1826110-20-6 | Related Boronic Acid: 1264127-92-5 |
| Molecular Formula | C | |
| Molecular Weight | 185.20 g/mol | |
| Appearance | White to off-white solid or viscous oil | Low melting point solid |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| LogP (Calc) | ~1.5 - 1.9 | Moderate lipophilicity |
| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to F-substitution |
| H-Bond Donors | 1 (Alcohol -OH) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Alcohol O) |
Synthetic Pathways & Manufacturing[6]
The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol typically proceeds via nucleophilic aromatic substitution (S
Route A: The Carboxylic Acid Reduction Strategy (Preferred)
This route avoids the use of organolithium reagents at scale and utilizes stable intermediates.
Step 1: Nucleophilic Displacement (S
-
Precursor: 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0).
-
Reagents: Sodium Isopropoxide (
PrONa) or Isopropanol/NaH. -
Conditions: THF or neat Isopropanol, Reflux, 2-4 hours.
-
Mechanism: The isopropoxide anion attacks the C2 position. The chlorine atom is displaced. The C5-fluorine remains intact due to the specific activation of the C2 position by the ring nitrogen.
-
Intermediate: 5-Fluoro-2-isopropoxypyridine-4-carboxylic acid.[2]
Step 2: Reduction to Alcohol
-
Reagents: Borane-THF complex (BH
THF) or Carbonyldiimidazole (CDI) followed by NaBH . -
Conditions: 0°C to RT, anhydrous THF.
-
Workup: Quench with MeOH, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Route B: The Lithiation Strategy (Alternative)
Used when starting from 2-isopropoxy-5-fluoropyridine .
-
Lithiation: Treatment with LDA or
-BuLi at -78°C directs lithiation to the C4 position (ortho to the fluorine and meta to the isopropoxy). -
Formylation: Quench with DMF to yield the aldehyde.
-
Reduction: NaBH
reduction to the methanol.
Figure 1: Preferred synthetic pathway via carboxylic acid reduction.
Reactivity Profile & Functionalization
The 4-hydroxymethyl group serves as a versatile "warhead" for further derivatization.
Activation for Nucleophilic Substitution
The hydroxyl group is a poor leaving group but can be converted into a mesylate, tosylate, or halide to facilitate coupling with amines or phenols.
-
Mesylation: React with Methanesulfonyl chloride (MsCl) and TEA in DCM to form the mesylate. This is a common intermediate for alkylating piperazines or pyrrolidines in drug synthesis.
-
Chlorination: React with Thionyl chloride (SOCl
) to form the benzyl-type chloride. Note: The pyridine nitrogen may require protection or careful pH control to prevent self-quaternization.
Oxidation to Aldehyde
Oxidation (e.g., Dess-Martin Periodinane or Swern) yields 5-fluoro-2-isopropoxyisonicotinaldehyde . This aldehyde is a key intermediate for:
-
Reductive Amination: Reaction with amines and NaBH(OAc)
to form secondary/tertiary amines. -
Wittig Olefination: Formation of vinyl pyridines.
Stability
-
Acid Sensitivity: The isopropoxy group is an ether and is generally stable, but strong Lewis acids (e.g., BBr
) or harsh acidic conditions (conc. HBr) can cleave the isopropyl group to yield the pyridone. -
Base Stability: Highly stable under basic conditions used in S
Ar or alkylation reactions.
Therapeutic Applications
This specific building block is instrumental in the synthesis of several high-value pharmacological targets.
DGAT2 Inhibitors (NASH & Metabolic Disease)
Inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) are developed to treat Non-Alcoholic Steatohepatitis (NASH). The (5-fluoro-2-isopropoxypyridin-4-yl) moiety fits into the lipophilic pocket of the enzyme.
-
Mechanism: The pyridine ring acts as a scaffold connecting a polar "head" group (often a carboxylic acid or bioisostere) to a lipophilic "tail."
-
Reference: Used in the synthesis of imidazopyridine and oxindole derivatives (e.g., Pfizer/Merck patent landscapes).
GPR120 (FFAR4) Agonists
GPR120 agonists are potential treatments for Type 2 Diabetes and inflammation.
-
Role: The isopropoxy-pyridine unit mimics the lipophilic chain of long-chain fatty acids (the natural ligands of GPR120), while the fluorine atom prevents rapid metabolic oxidation of the ring.
Orexin Receptor Antagonists
Used in sleep disorder treatments (insomnia). The steric bulk of the isopropoxy group and the electronic modulation of the fluorine aid in achieving subtype selectivity (OX1R vs. OX2R).
Figure 2: Primary therapeutic areas utilizing this scaffold.
Handling & Safety Information
-
Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The isopropoxy group makes it slightly prone to oxidation if exposed to air/light for prolonged periods.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Pfizer Inc. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." US Patent App. 20240140938. (Describes the use of the 5-fluoro-2-isopropoxypyridin-4-yl moiety).
-
Merck Sharp & Dohme Corp. "Cyclopropanecarboxylic Acid GPR120 Modulators." European Patent EP3191454B1.[3] (Details the synthesis of intermediates containing the 5-fluoro-2-isopropoxypyridin-4-yl group).
-
Chemical Buyers Guide. "Product Entry: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6)." (Source for CAS identity).
-
Combi-Blocks/ChemScene. "Boronic Acid Precursors: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS 1264127-92-5)." (Verifies the existence of the core scaffold).
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
